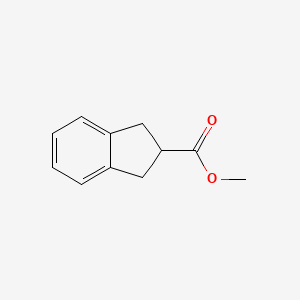
Methyl indane-2-carboxylate
Übersicht
Beschreibung
“Methyl indane-2-carboxylate” is a useful research chemical with the molecular formula C11H12O2 . It is also known as "methyl 2,3-dihydro-1H-indene-2-carboxylate" .
Synthesis Analysis
The synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids, has been a focus of many researchers . The sequential coupling and cyclization reactions between aryl halides and methyl propiolate have been investigated . The electron-withdrawing groups on the aromatic ring are essential for producing the methyl indole-2-carboxylate derivatives .
Molecular Structure Analysis
Carboxylic acids, such as “Methyl indane-2-carboxylate”, incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .
Chemical Reactions Analysis
Indane-1,3-dione 4, 9-ethyl-9H-carbazole-3-carbaldehyde 533, ethyl acetoacetate 534, and ammonium acetate 535 undergo a four-component reaction in the presence of a catalytic amount of piperidine .
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Organic Reactions
Methyl indane-2-carboxylate plays a role in various chemical synthesis processes. For example, it is involved in the unexpected outcome of an intramolecular Ritter reaction induced by triflic anhydride, leading to the formation of a tricyclic enone instead of the expected lactam (Justribó & Colombo, 2003). It also participates in the synthesis of puraquinonic acid, where it undergoes acylation and conversion processes (Hisaindee & Clive, 2001).
2. Synthesis of Biologically Active Compounds
Methyl indane-2-carboxylate is significant in synthesizing biologically active compounds. For instance, it is utilized in the creation of indan acid derivatives, known for their analgesic and anti-inflammatory properties, and has low ulcerogenicity (Bachar, Nahar, & Sarker, 2016). Additionally, it aids in the synthesis of novel indane-1,3-dione derivatives, which have been investigated for their anticoagulant activity (Mitka, Kowalski, Pawelec, & Majka, 2009).
3. High-Pressure CO2 Solubility Studies
This compound is relevant in studying high-pressure CO2 solubility in ionic liquids. Research involving N-methyl-2-hydroxyethylammonium protic ionic liquids has highlighted its importance in CO2 capture and natural gas sweetening (Mattedi, Carvalho, Coutinho, Alvarez, & Iglesias, 2011).
4. Catalysis and Organic Transformations
It's also used in catalytic processes and organic transformations. An example is its role in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids (Giri et al., 2007).
5. Synthesis of Antimicrobial and Anticoagulant Agents
Finally, methyl indane-2-carboxylate derivatives have been synthesized and tested for antimicrobial and anticoagulant activities. Such derivatives are potent blood anticoagulants and have shown significant antimicrobial activity (Jeyachandran & Ramesh, 2011).
Safety And Hazards
When handling “Methyl indane-2-carboxylate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Eigenschaften
IUPAC Name |
methyl 2,3-dihydro-1H-indene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOPJLIMRSAIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433376 | |
| Record name | 2-carbomethoxy-indan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indane-2-carboxylate | |
CAS RN |
4254-32-4 | |
| Record name | 1H-Indene-2-carboxylic acid, 2,3-dihydro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-carbomethoxy-indan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


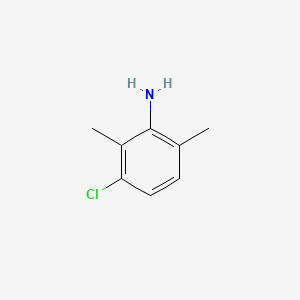
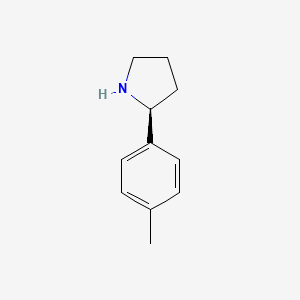
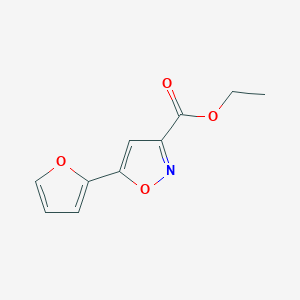
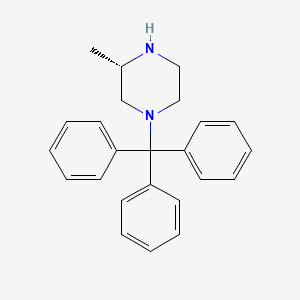
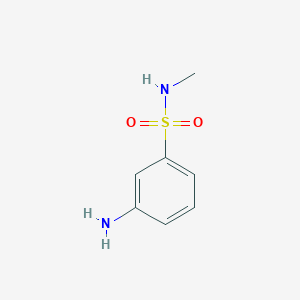


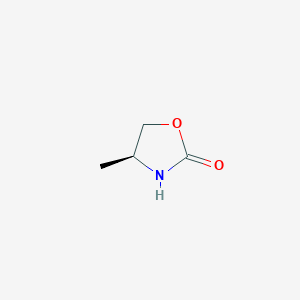
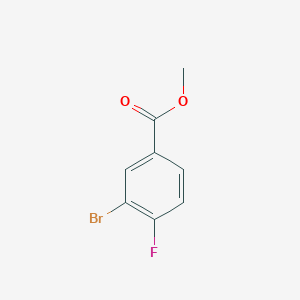

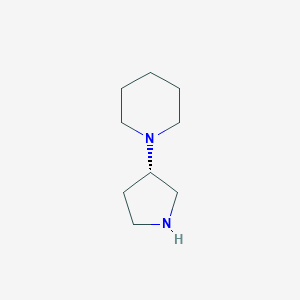
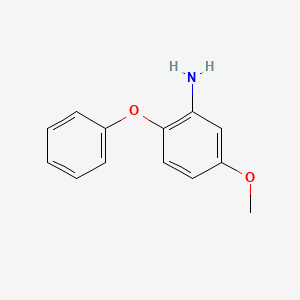
![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)
